An In-depth Technical Guide to the Chemical Properties of N-Methoxy-N,2-dimethylbenzamide
An In-depth Technical Guide to the Chemical Properties of N-Methoxy-N,2-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of N-Methoxy-N,2-dimethylbenzamide. Due to the limited availability of experimental data for this specific compound, this guide incorporates predicted data and information extrapolated from closely related structural analogs. All data is presented to facilitate research and development activities in the chemical and pharmaceutical sciences.
Core Chemical Properties
N-Methoxy-N,2-dimethylbenzamide, a member of the benzamide class of compounds, possesses a chemical structure that makes it a potential building block in organic synthesis. Its properties are summarized below.
| Property | Value | Source |
| IUPAC Name | N-methoxy-N,2-dimethylbenzamide | N/A |
| CAS Number | 130250-61-2 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Predicted Boiling Point | 316.6 ± 21.0 °C | [1] |
| Predicted Density | 1.070 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8°C | [1] |
Solubility Profile
Spectroscopic Data Overview
Detailed experimental spectra for N-Methoxy-N,2-dimethylbenzamide are not widely published. The following information is based on the analysis of structurally similar compounds, particularly ortho-substituted N-methoxy-N-methyl benzamides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, the N-methoxy protons, and the protons of the methyl group on the benzene ring. A notable feature of ortho-substituted N-methoxy-N-methyl benzamides is the observation of broad signals for the N-methyl and N-methoxy protons at room temperature. This phenomenon is attributed to restricted rotation around the amide C-N bond, leading to the presence of rotamers. Upon heating, these broad signals are expected to sharpen into distinct singlets.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbon atoms of the benzoyl group, the amide carbonyl, the N-methyl group, the N-methoxy group, and the aromatic methyl group. Similar to the ¹H NMR, broadening of the N-methyl and N-methoxy carbon signals may be observed at room temperature.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
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IR Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic groups, and C-N and C-O stretching vibrations.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and fragmentation patterns characteristic of benzamides. Common fragmentation pathways for related compounds involve cleavage of the amide bond.[3]
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and analysis of N-Methoxy-N,2-dimethylbenzamide are not available in the public domain. However, a general synthetic approach can be derived from standard procedures for the preparation of Weinreb amides.
Proposed Synthesis of N-Methoxy-N,2-dimethylbenzamide
A plausible synthetic route involves the reaction of 2-methylbenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.
Materials:
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2-methylbenzoyl chloride
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N,O-dimethylhydroxylamine hydrochloride
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Pyridine or another suitable base
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Dichloromethane or other appropriate aprotic solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Saturated aqueous sodium bicarbonate solution
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Brine
Procedure:
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Dissolve N,O-dimethylhydroxylamine hydrochloride in dichloromethane.
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Cool the solution in an ice bath.
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Slowly add pyridine to the solution.
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Add 2-methylbenzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.
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Allow the reaction to stir and warm to room temperature.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude N-Methoxy-N,2-dimethylbenzamide by column chromatography on silica gel.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of N-Methoxy-N,2-dimethylbenzamide.
Analytical Workflow for Characterization
Caption: A standard workflow for the analytical characterization of N-Methoxy-N,2-dimethylbenzamide.
Safety Information
N-Methoxy-N,2-dimethylbenzamide is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
